molecular formula C20H20N4O5 B2760050 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(tetrahydrofuran-2-ylmethyl)acetamide CAS No. 1260951-31-2

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B2760050
CAS No.: 1260951-31-2
M. Wt: 396.403
InChI Key: JWLIWNAZKAVBEH-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzodioxole, an oxadiazole, a pyrrole, and a tetrahydrofuran . Benzodioxoles are organic compounds containing a benzene ring fused to either isomers of dioxole . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH . Tetrahydrofuran is a heterocyclic compound consisting of a five-membered ring containing oxygen .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

Again, without specific information on this compound, it’s difficult to provide a detailed analysis of its chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, etc., can be predicted based on the functional groups present in the molecule .

Scientific Research Applications

Scientific Research Applications

Antimicrobial and Anticancer Activities

Compounds with the 1,3,4-oxadiazole moiety have been synthesized and investigated for their antimicrobial and anticancer properties. These compounds exhibit significant activities against bacterial and fungal strains, as well as certain cancer cell lines, highlighting their potential as therapeutic agents. For instance, derivatives have shown to possess excellent drug-likeness properties and exhibit good to moderate activity against bacterial strains, with some compounds bettering standard drugs in antimycobacterial, antifungal, and antibacterial activities (Pandya et al., 2019). Moreover, new oxadiazole, thiadiazole, and triazole derivatives have been synthesized and evaluated for their anticancer effects , targeting matrix metalloproteinases (MMPs), which are crucial in tumor progression. Some compounds revealed promising cytotoxic effects comparable to cisplatin, indicating their potential for cancer treatment (Özdemir et al., 2017).

Src Kinase Inhibition and Anticancer Activities

Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities . The Src family kinases are implicated in the regulation of various cellular processes, including proliferation, differentiation, and survival. The synthesized compounds showed promising inhibitory activities against Src kinase, indicating their potential in cancer therapy. For example, the unsubstituted N-benzyl derivative demonstrated inhibition of c-Src kinase, highlighting the therapeutic potential of these compounds in treating cancers associated with Src kinase overexpression (Fallah-Tafti et al., 2011).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would involve its interaction with biological targets in the body . Without specific information on this compound, it’s difficult to provide a detailed analysis.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information, it’s difficult to provide a detailed analysis .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on improving its efficacy and reducing side effects .

Properties

IUPAC Name

2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5/c25-18(21-10-14-3-2-8-26-14)11-24-7-1-4-15(24)20-22-19(23-29-20)13-5-6-16-17(9-13)28-12-27-16/h1,4-7,9,14H,2-3,8,10-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLIWNAZKAVBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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